17-氨基格兰达霉素

描述

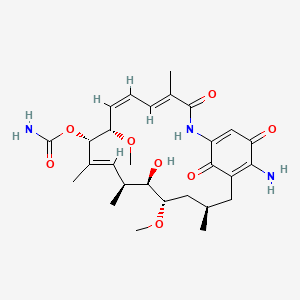

17-Aminogeldanamycin is the major metabolite of tanespimycin (17-AAG) and retaspimycin (17-DMAG) with potent antineoplastic activity . It controls the proper folding, function, and stability of various “client” proteins within cells .

Synthesis Analysis

Geldanamycin, a polyketide natural product, is of significant interest for the development of new anticancer drugs that target the protein chaperone Hsp90 . While the chemically reactive groups of geldanamycin have been exploited to make a number of synthetic analogs, including 17-allylamino-17-demethoxy geldanamycin (17-AAG), currently in clinical .Molecular Structure Analysis

The molecular formula of 17-Aminogeldanamycin is C28H39N3O8 and its molecular weight is 545.62 .科研应用

药代动力学和药效学

17-氨基格兰达霉素(17-DMAG)是17-AAG的水溶性类似物,在癌症模型中已被广泛研究其药代动力学和药效学。Eiseman等人(2004年)的研究发现,17-DMAG在组织中分布广泛,但在肿瘤中的滞留时间比在正常组织中长。该研究还注意到在治疗动物的肿瘤、肝脏和肾脏中,热休克蛋白90(HSP90)及其伴随蛋白发生改变,展示了对17-DMAG的复杂生物学反应(Eiseman et al., 2004)。

抗肿瘤功效

17-DMAG的抗肿瘤功效已在各种癌症模型中得到证实,包括胰腺癌、黑色素瘤和小细胞肺癌。Hollingshead等人(2005年)表明,17-DMAG抑制了癌细胞移植物的生长,并展现了口服生物利用度的潜力,支持进一步开发这种格兰达霉素同系物(Hollingshead et al., 2005)。

作用机制

17-氨基格兰达霉素靶向HSP90蛋白,影响多种参与癌细胞生长和存活的蛋白的稳定性和功能。研究表明,17-氨基格兰达霉素诱导客体蛋白的降解,并破坏对肿瘤进展至关重要的信号通路。例如,Hostein等人(2001年)证明,通过HSP90抑制,17-AAG降解了关键的致癌蛋白,并在结肠腺癌细胞中诱导细胞周期阻滞和凋亡(Hostein et al., 2001)。

抗病毒应用

除了肿瘤学之外,17-氨基格兰达霉素衍生物显示出广泛的抗病毒活性。Li等人(2010年)合成的衍生物抑制了各种病毒的复制,包括肝炎病毒和疱疹病毒,表明靶向HSP90可能是一种新颖的抗病毒策略(Li et al., 2010)。

未来方向

性质

IUPAC Name |

(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFFWTYOFPSZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Aminodemethoxygeldanamycin | |

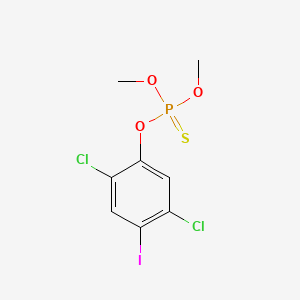

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

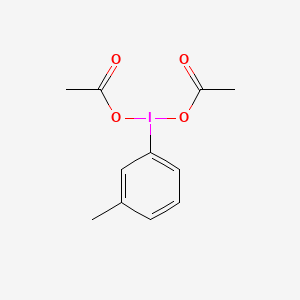

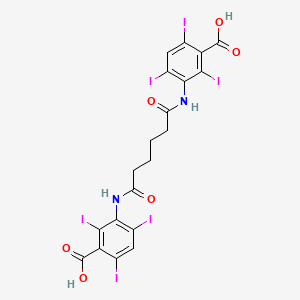

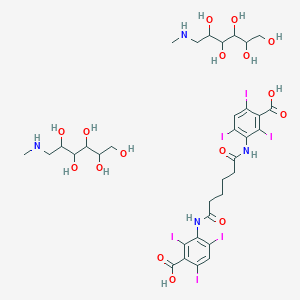

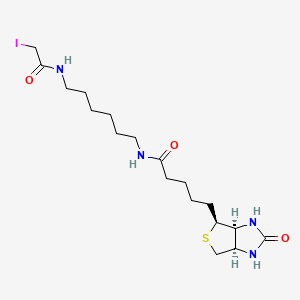

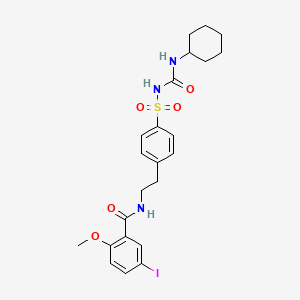

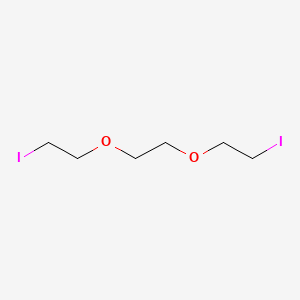

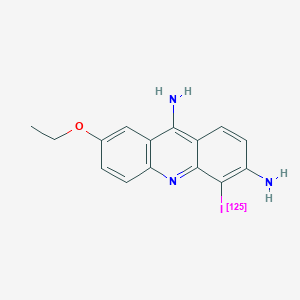

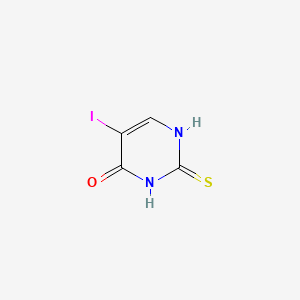

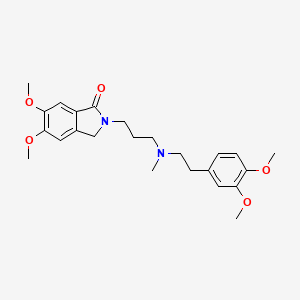

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。